2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
- Starting materials: Pyrido[1,2-a]pyrimidin-4-one and 2-phenylethyl isothiocyanate.
- Reaction conditions: Stirring at room temperature in the presence of a base such as triethylamine.
- Product: Intermediate with thiazolidinone moiety.
Step 3: Addition of Morpholine Ring
- Starting materials: Intermediate from Step 2 and 3-chloropropylamine.
- Reaction conditions: Heating under reflux in an appropriate solvent like dichloromethane.
- Product: Final compound 2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions
-
Step 1: Synthesis of Pyrido[1,2-a]pyrimidin-4-one Core
- Starting materials: 2-aminopyridine and ethyl acetoacetate.
- Reaction conditions: Reflux in ethanol with a catalytic amount of acetic acid.
- Product: Pyrido[1,2-a]pyrimidin-4-one.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring and the thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted morpholine or thiazolidinone derivatives.
Scientific Research Applications
2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.
Pharmacology: It is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one shares structural similarities with other pyrido[1,2-a]pyrimidin-4-one derivatives, such as:
- This compound.
- This compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. The presence of the morpholine ring, thiazolidinone moiety, and pyrido[1,2-a]pyrimidin-4-one core contributes to its unique chemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C27H29N5O3S2 |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c33-25-21(19-22-26(34)32(27(36)37-22)14-10-20-7-2-1-3-8-20)24(29-23-9-4-5-13-31(23)25)28-11-6-12-30-15-17-35-18-16-30/h1-5,7-9,13,19,28H,6,10-12,14-18H2/b22-19- |
InChI Key |
BAXMALQZCBWVCG-QOCHGBHMSA-N |
Isomeric SMILES |
C1COCCN1CCCNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
Canonical SMILES |
C1COCCN1CCCNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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